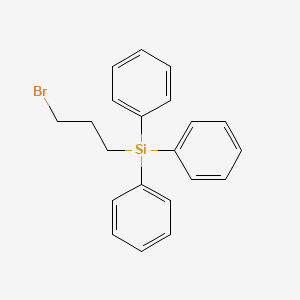

(3-Bromopropyl)triphenylsilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromopropyl(triphenyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BrSi/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16H,10,17-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXHHEFPXKTMDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](CCCBr)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BrSi | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 3 Bromopropyl Triphenylsilane

Radical Chemistry Involving the Bromopropyl Group

The carbon-bromine bond in (3-Bromopropyl)triphenylsilane is susceptible to homolytic cleavage, making it a valuable precursor for generating alkyl radicals. These radicals can then engage in a range of intramolecular and intermolecular reactions, highlighting the compound's utility in radical-based organic synthesis.

Generation of Alkyl Radicals from the 3-Bromopropyl Moiety

The generation of an alkyl radical from the 3-bromopropyl group is typically initiated by a radical initiator, such as the photolysis of a suitable precursor or the use of chemical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide. For instance, silyl (B83357) radicals, often generated from silanes like tris(trimethylsilyl)silane (B43935) ((TMS)3SiH), can abstract the bromine atom from the bromopropyl chain to produce a primary alkyl radical. researchgate.netresearchgate.net This process, known as halogen atom transfer (XAT), is a key step in many radical-mediated reactions. researchgate.net Visible-light photoredox catalysis has also emerged as a mild and efficient method for generating alkyl radicals from alkyl halides. rsc.org

Intramolecular and Intermolecular Radical Reactions

Once formed, the 3-(triphenylsilyl)propyl radical can participate in both intramolecular and intermolecular reactions. While specific examples for the 3-(triphenylsilyl)propyl radical are not extensively detailed in the provided search results, general principles of radical chemistry can be applied. Intermolecular reactions would involve the addition of the radical to an external unsaturated system, such as an alkene or alkyne, or abstraction of an atom from another molecule. rsc.org

Intramolecular reactions, or radical cyclizations, are also a possibility, although the formation of a three-membered ring via direct cyclization of the primary radical is generally not favored. Rearrangement of the initial radical to a more stable secondary or tertiary radical, if structurally possible, could precede cyclization. The regioselectivity of such cyclizations (exo versus endo) is governed by factors outlined by Baldwin's rules and the stability of the resulting cyclic radical. rsc.org

Role as a Radical Precursor in Chain Processes

This compound can serve as a radical precursor in chain propagation sequences. In these processes, the initially formed alkyl radical reacts with another species to generate a new radical, which then continues the chain. A common example is the reductive alkylation of electron-rich alkenes. rsc.org In such a reaction, the 3-(triphenylsilyl)propyl radical would add to the alkene, forming a new carbon-centered radical. This adduct radical can then abstract a hydrogen atom from a suitable donor, such as a silane (B1218182) or thiol, to yield the final product and regenerate the radical chain carrier. rsc.org The efficiency of these chain processes depends on the relative rates of the propagation steps versus termination reactions.

Reductive Dehalogenation Pathways

Reductive dehalogenation is a fundamental reaction of alkyl halides, including this compound. This transformation can be achieved using various reducing agents under radical conditions. Silanes, particularly tris(trimethylsilyl)silane, are effective radical-based reducing agents for dehalogenation. researchgate.net The mechanism involves the generation of a silyl radical, which abstracts the bromine atom to form the alkyl radical. This alkyl radical then abstracts a hydrogen atom from the silane to give the reduced product, triphenylpropylsilane, and a new silyl radical to continue the chain. researchgate.net Other methods for reductive dehalogenation include the use of sodium hydride in the presence of a co-catalyst like lithium iodide, which can proceed through a concerted nucleophilic aromatic substitution-like mechanism in some cases. ntu.edu.sg

Organometallic Transformations

The presence of the silicon-carbon bond in this compound opens up avenues for various organometallic transformations. These reactions often involve the activation of the Si-C bond and can lead to the formation of new carbon-carbon or carbon-heteroatom bonds.

Reactivity in the Context of Silicon-Carbon Bond Chemistry

The silicon-carbon bond in organosilanes is generally stable but can be activated under specific conditions. Due to the polarity of the Si-C bond, the carbon atom adjacent to silicon can exhibit nucleophilic character. athensjournals.gr This property can be exploited in reactions with electrophiles. For instance, in the context of 1,1-carboboration reactions of alkynylsilanes, the Si-C bond is cleaved by an electrophilic triorganoborane. athensjournals.gr

While direct cleavage of the strong alkyl Si-C bond in this compound is challenging, transformations involving the functional groups can lead to subsequent Si-C bond reactivity. For example, conversion of the bromo group to an organometallic species, such as a Grignard or organolithium reagent, would place a carbanionic center gamma to the silicon atom. The reactivity of such species would be a subject of interest.

Furthermore, intramolecular interactions between the silicon atom and a reactive center on the propyl chain can influence the outcome of reactions. The cleavage and re-formation of Si-C bonds have been observed in certain transition metal complexes, highlighting the dynamic nature of this bond in specific chemical environments. illinois.edu Recent advancements have even demonstrated enzymatic cleavage of silicon-carbon bonds, a significant step towards the biodegradation of organosilicon compounds. acs.org

Potential for Formation of Organometallic Intermediates

The carbon-bromine bond in this compound provides a key site for the generation of organometallic intermediates. The most common of these is the Grignard reagent, formed by the reaction with magnesium metal. utexas.edu This transformation effectively reverses the polarity (umpolung) of the carbon atom attached to the halogen, converting it from an electrophilic center to a strongly nucleophilic one. utexas.edu

The formation of a Grignard reagent is typically achieved by reacting the alkyl halide with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgtestbook.com The ether solvent is crucial as it stabilizes the organomagnesium species by coordination. utexas.edulibretexts.org For this compound, the reaction proceeds as follows:

Ph₃Si(CH₂)₃Br + Mg → Ph₃Si(CH₂)₃MgBr

Studies have documented the reaction of (2-bromoethyl)triphenylsilane and this compound with magnesium, confirming their capability to form the corresponding Grignard reagents. aston.ac.uk These silyl-functionalized Grignard reagents are valuable intermediates. For instance, (3-Triphenylsilylpropyl)magnesium bromide can react with various electrophiles, such as aldehydes, ketones, and carbon dioxide, to introduce the triphenylsilylpropyl group into other molecules. chemguide.co.ukwisc.edu

One potential intramolecular reaction pathway for the formed Grignard reagent is cyclization to form cyclopropyltriphenylsilane. This would involve an intramolecular nucleophilic attack of the carbanionic center onto the carbon bearing the silicon atom, with a triphenylsilyl anion acting as a leaving group, although this is generally an unfavorable process. A more likely intramolecular process for related organometallic intermediates is radical cyclization. wikipedia.orgresearchgate.net

Cross-Coupling Reactions

The C(sp³)–Br bond in this compound makes it a suitable electrophilic partner in various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

C(sp³)–C(sp³) Cross-Electrophile Coupling Strategies

Cross-electrophile coupling has emerged as a powerful strategy for C(sp³)–C(sp³) bond formation, avoiding the need for pre-formed, often sensitive, organometallic nucleophiles. illinois.edu These reactions typically employ a nickel catalyst and a stoichiometric metallic reductant, such as zinc or manganese powder, to couple two different organic electrophiles. illinois.eduorgsyn.org

In this strategy, this compound can serve as one of the electrophilic partners. The general mechanism involves the selective oxidative addition of one electrophile (often an aryl or vinyl halide) to a Ni(0) catalyst. The second alkyl electrophile, such as this compound, is converted into an alkyl radical. This radical is then captured by the Ni(II)-aryl intermediate to form a Ni(III) species, which undergoes reductive elimination to furnish the cross-coupled product. orgsyn.org

A key challenge is to achieve selective cross-coupling over homocoupling of each electrophile. illinois.edu Strategies to control this include using dual catalytic systems, such as nickel/photoredox catalysis, where light and a photosensitizer are used to generate the radical species under mild conditions. princeton.edu The tolerance of these nickel-catalyzed methods for various functional groups, including organosilicon compounds, suggests their applicability to this compound. rsc.org

General Reaction Scheme for Ni-Catalyzed Cross-Electrophile Coupling: R¹-X¹ + R²-X² --(Ni catalyst, reductant)--> R¹-R²

(Where R¹-X¹ could be an aryl halide and R²-X² could be this compound)

| Component | Example | Purpose | Reference |

|---|---|---|---|

| Catalyst | NiCl₂(DME) | Primary catalyst for the coupling cycle | acs.org |

| Ligand | 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) | Stabilizes Ni intermediates and modulates reactivity | orgsyn.org |

| Reductant | Zinc (Zn) or Manganese (Mn) powder | Reduces Ni(II) to catalytic Ni(0) species | illinois.edu |

| Solvent | DMAc or DMPU | Polar aprotic solvent to dissolve reactants | orgsyn.orgacs.org |

| Additive | Sodium Iodide (NaI) | Often promotes reactivity via halide exchange | acs.org |

Applications in Suzuki-Miyaura Type Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, typically involving the palladium-catalyzed coupling of an organoboron compound with an organohalide or triflate. libretexts.orgsigmaaldrich.com While most commonly applied to aryl and vinyl halides, the use of alkyl halides, including primary bromoalkanes, is also established.

In this context, this compound can act as the electrophilic coupling partner. The catalytic cycle generally involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate. libretexts.org

Transmetalation: The organoboron species (e.g., R-B(OH)₂) reacts with the Pd(II) intermediate, transferring the organic group 'R' to the palladium center. This step requires a base to activate the organoboron compound. chemistryviews.org

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

The reaction would yield a product where the bromine atom is replaced by the organic group from the boronic acid or ester, providing a straightforward route to more complex silyl-containing molecules. The choice of catalyst, ligand, base, and solvent is critical for achieving high efficiency, especially with less reactive C(sp³)-halides. organic-chemistry.org

General Reaction Scheme for Suzuki-Miyaura Coupling: Ph₃Si(CH₂)₃Br + R-B(OR')₂ --(Pd catalyst, base)--> Ph₃Si(CH₂)₃-R

| Component | Example | Role | Reference |

|---|---|---|---|

| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyst precursor | masterorganicchemistry.com |

| Ligand | Triphenylphosphine (B44618) (PPh₃), SPhos, XPhos | Stabilizes catalyst, promotes oxidative addition/reductive elimination | organic-chemistry.org |

| Boron Reagent | Arylboronic acid (ArB(OH)₂) | Source of the nucleophilic carbon group | libretexts.org |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boron reagent for transmetalation | chemistryviews.orgmasterorganicchemistry.com |

| Solvent | Toluene, Dioxane, THF/H₂O | Reaction medium | organic-chemistry.org |

Nucleophilic Substitution Reactions

The primary alkyl bromide functionality in this compound is highly susceptible to nucleophilic substitution, providing a fundamental pathway for its chemical modification.

Reactivity of the Bromine Atom in SN2 Processes

The reaction of this compound with nucleophiles predominantly follows an Sₙ2 (Substitution, Nucleophilic, Bimolecular) mechanism. libretexts.org This is characteristic of primary alkyl halides which are not sterically hindered at the reaction center. rammohancollege.ac.in

The Sₙ2 reaction is a single, concerted step where the incoming nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the bromide ion). byjus.com This "backside attack" leads to an inversion of stereochemical configuration if the carbon were chiral. byjus.com The rate of the Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.org

Rate = k[(Ph₃Si(CH₂)₃Br)][Nu⁻]

The triphenylsilyl group is located at the gamma (γ) position relative to the bromine atom. This separation means it exerts a minimal steric effect on the backside attack at the α-carbon, allowing the reaction to proceed efficiently. The reactivity is similar to that of other simple primary alkyl bromides. A wide variety of nucleophiles can be used to displace the bromide, making this compound a useful building block for introducing a triphenylsilylpropyl moiety.

| Nucleophile | Reagent Example | Product | Reference |

|---|---|---|---|

| Hydroxide | NaOH | (3-Hydroxypropyl)triphenylsilane | byjus.com |

| Alkoxide | NaOCH₃ | (3-Methoxypropyl)triphenylsilane | libretexts.org |

| Cyanide | NaCN | (3-Cyanopropyl)triphenylsilane | libretexts.org |

| Azide | NaN₃ | (3-Azidopropyl)triphenylsilane | masterorganicchemistry.com |

| Thiocyanate | NaSCN | (3-Thiocyanatopropyl)triphenylsilane | libretexts.org |

| Amine | NH₃ | (3-Aminopropyl)triphenylsilane | byjus.com |

Functional Group Interconversions on the Bromopropyl Chain

The bromine atom on the propyl chain of this compound serves as a versatile leaving group, enabling a variety of nucleophilic substitution reactions. This allows for the transformation of the bromo-functionalized silane into other valuable derivatives. Research has demonstrated the utility of this reactivity, particularly in the realm of surface chemistry and material science.

One key application involves the initial attachment of the silane to a substrate, followed by the conversion of the bromo group. For instance, silicon surfaces can be modified to feature a layer of 3-bromopropyl groups. These immobilized groups can then undergo further reactions. Studies have shown that hydroxy- and carboxy-terminated silicon surfaces, prepared via the 3-bromopropyl intermediate, can react with compounds like tert-butoxycarbonyl glycine (B1666218), glycine tert-butyl ester, 2,2,2-trifluoroethanol, and 4-trifluoromethylbenzyl alcohol in the presence of a carbodiimide (B86325) to form esters and amides. researchgate.netresearchgate.net X-ray Photoelectron Spectroscopy (XPS) analysis confirmed the successful formation of these ester and amide linkages, with surface coverage ranging from 16% to 58%. researchgate.netresearchgate.net This two-step process—anchoring the silane and then converting the functional group—highlights the synthetic utility of the C-Br bond in the bromopropyl chain.

The following table summarizes representative functional group interconversions starting from a surface-bound bromopropyl group.

| Starting Material | Reagent(s) | Functional Group Formed | Application |

| Surface-(CH₂)₃-Br | Hydroxy-terminated species, Carbodiimide | Ester | Surface Modification |

| Surface-(CH₂)₃-Br | Carboxy-terminated species, Carbodiimide | Amide | Surface Modification |

Hydrosilylation Chemistry of Related Silanes

Hydrosilylation, the addition of a silicon-hydride (Si-H) bond across an unsaturated bond like a carbon-carbon double or triple bond, is a fundamental process in organosilicon chemistry. wikipedia.orglibretexts.org While direct hydrosilylation involving this compound is not the focus, the study of structurally related silanes, particularly those with unsaturation such as allylsilanes (e.g., allyltriphenylsilane), provides critical insights into the reactivity and mechanisms that are broadly applicable. rsc.orgresearchgate.net These reactions are typically catalyzed by transition metals and are a primary method for synthesizing more complex organosilanes. wikipedia.orgnih.gov

Mechanistic Studies of Hydrosilylation Processes

The mechanism of metal-catalyzed hydrosilylation has been the subject of extensive investigation. The most widely accepted pathway for alkenes is the Chalk-Harrod mechanism . wikipedia.orglibretexts.org This mechanism generally involves the following steps:

Oxidative Addition: The hydrosilane's Si-H bond adds to the low-valent metal catalyst center.

π-Complex Formation: The unsaturated substrate (e.g., an alkene or alkyne) coordinates to the metal center.

Insertion: The alkene inserts into the metal-hydride bond. An alternative, the "modified Chalk-Harrod mechanism," involves insertion of the alkene into the metal-silyl bond. libretexts.org

Reductive Elimination: The resulting alkyl-silyl-metal complex undergoes reductive elimination to release the final organosilane product and regenerate the active catalyst. libretexts.org

However, variations exist depending on the catalyst and substrate. For example, a redox-neutral Ni(II) catalytic cycle has been proposed for the hydrosilylation of allenes, which begins with the formation of a nickel hydride (Ni-H) intermediate via transmetalation. rsc.org In other systems, such as those catalyzed by zwitterionic rhodium(III) complexes, the mechanism may involve heterolytic activation of the hydrosilane assisted by a carboxylate function to generate a rhodium-hydride intermediate. unizar.es Computational studies, including Density Functional Theory (DFT), have been instrumental in elucidating these complex reaction coordinates and the role of ligands in stabilizing key transition states. researchgate.netunizar.es

Regio- and Stereoselective Aspects in Related Silane Hydrosilylations

A significant challenge in hydrosilylation is controlling the regioselectivity (where the silyl group adds) and stereoselectivity (the resulting 3D geometry). d-nb.infonih.gov In the hydrosilylation of terminal alkynes, for example, addition can result in α-vinylsilanes (Markovnikov addition) or β-vinylsilanes (anti-Markovnikov addition), with the latter existing as either E or Z stereoisomers. unizar.es

The choice of catalyst and ligands plays a crucial role in directing the outcome.

Catalyst Control: Platinum catalysts are common, often leading to cis-addition to terminal alkynes, producing α and β (E)-alkenylsilanes. libretexts.org Ruthenium hydride complexes have been shown to be highly effective for the stereoselective formation of (Z)-vinylsilanes from sterically non-demanding terminal alkynes. acs.org Cobalt and copper catalysts have been developed for the highly regio- and stereoselective synthesis of linear (Z)- or (E)-allylsilanes from allenes. d-nb.infonih.govd-nb.info

Ligand Effects: The steric and electronic properties of ligands attached to the metal center are critical. For instance, in a nickel-catalyzed hydrosilylation of allenes, using phenyl dibenzophosphole as a ligand selectively produces (Z)-allylsilanes, whereas the bulkier tricyclohexylphosphine (B42057) ligand favors the formation of (E)-allylsilanes. rsc.orgresearchgate.net This demonstrates how modulating ligand-induced steric effects and non-covalent interactions can precisely control stereoselectivity. rsc.org

The following table provides examples of catalyst systems and their observed selectivity in the hydrosilylation of related unsaturated compounds.

| Catalyst System | Substrate Type | Major Product Type | Selectivity | Reference(s) |

| Copper/Phosphine | Terminal Allenes | Linear (E)-Allylsilanes | High E-selectivity | d-nb.info |

| Cobalt/Phosphine | Terminal Allenes | Linear (Z)-Allylsilanes | >98:2 Z:E ratio | d-nb.infonih.gov |

| Nickel/Ligand | 1,1-Disubstituted Allenes | (Z)- or (E)-Allylsilanes | Ligand-dependent | rsc.org |

| Rhodium(III)-NHC | Terminal Alkynes | β-(Z)-Vinylsilane | High β-(Z) selectivity | unizar.es |

| Ruthenium-Hydride | Terminal Alkynes | (Z)-Vinylsilane | High Z-selectivity | acs.org |

| B(C₆F₅)₃ | Terminal Alkynes | (Z)-Vinylsilane | High Z-selectivity | rsc.org |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. scispace.com DFT calculations for organosilicon compounds, including those with phenyl and halogen substituents, have been successfully used to elucidate various chemical properties. nih.govusm.myinnovationforever.com

DFT studies on related triphenylsilane (B1312308) derivatives and brominated alkanes allow for a robust prediction of the electronic structure of (3-bromopropyl)triphenylsilane. The silicon atom, being less electronegative than carbon, will be electron-deficient, while the bromine atom will draw electron density from the propyl chain. The three phenyl groups attached to the silicon atom will participate in the electronic structure through both inductive and resonance effects. The Si-C bonds will have significant covalent character, while the C-Br bond will be polarized.

A hypothetical DFT analysis would likely reveal the charge distribution and bond orders as illustrated in the table below.

| Parameter | Predicted Value/Nature | Significance |

| Mulliken Charge on Si | Positive | Indicates electrophilic character at the silicon center. |

| Mulliken Charge on Br | Negative | Highlights the electronegativity of bromine and the polarization of the C-Br bond. |

| Bond Order (Si-Cphenyl) | ~1 | Typical single bond character. |

| Bond Order (Si-Cpropyl) | ~1 | Standard single bond. |

| Bond Order (C-Br) | Slightly < 1 | Reflects a polarized covalent bond, weakened by the inductive effect. |

This table is illustrative and based on general principles of DFT analysis of organosilicon compounds.

DFT is a powerful tool for mapping reaction potential energy surfaces, identifying transition states, and calculating activation energies. For this compound, several reaction pathways could be of interest, such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the silicon center. Computational studies on similar systems, like the reaction of phenyl radicals with silane (B1218182), have successfully mapped out reaction energies and transition state geometries. chemrxiv.org Studies on the thermal decomposition of branched silanes have also elucidated complex reaction mechanisms, including homolytic dissociation and silylene insertion. nih.gov

For a hypothetical SN2 reaction with a nucleophile (Nu-), DFT could predict the following:

| Reaction Coordinate | Energy (kcal/mol) | Description |

| Reactants (C21H21BrSi + Nu-) | 0 | Initial state. |

| Transition State | [Predicted Value] | Energy barrier for the reaction. |

| Products (C21H21NuSi + Br-) | [Predicted Value] | Final state energy, indicating if the reaction is exothermic or endothermic. |

This table represents a typical output from a DFT reaction pathway calculation.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. In this compound, the HOMO is expected to be localized on the phenyl groups and the C-Br bond, while the LUMO is likely centered on the silicon atom and the antibonding orbital of the C-Br bond. The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability and electronic excitation properties. Electron density maps would visually confirm the polarization of bonds and the regions susceptible to electrophilic or nucleophilic attack. Studies on related organosilicon compounds have used such analyses to understand their electronic properties. usm.myuitm.edu.my

The propyl chain in this compound allows for multiple conformations due to rotation around the C-C bonds. Conformational analysis, similar to that performed for butane (B89635) and other substituted alkanes, can be carried out using DFT to determine the relative energies of different staggered and eclipsed forms (e.g., anti, gauche). youtube.com The steric bulk of the triphenylsilyl group would significantly influence the conformational preferences, likely favoring an extended chain conformation to minimize steric hindrance. Studies on halogenated silacyclobutanes have demonstrated the utility of computational methods in understanding their conformational stability. researchgate.net

| Conformer | Dihedral Angle (Si-C-C-C) | Relative Energy (kcal/mol) | Population (%) |

| Anti | ~180° | 0 (Reference) | High |

| Gauche | ~60° | > 0 | Moderate |

| Eclipsed | ~0°, 120° | Highest | Low |

This table is a hypothetical representation of a conformational analysis for the propyl chain, informed by general principles.

Molecular Dynamics Simulations for Reactive Intermediates

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules and reactive intermediates over time. numberanalytics.com For this compound, MD simulations could be used to study the behavior of radical intermediates that might form, for instance, through homolytic cleavage of the C-Br bond upon exposure to UV light or radical initiators. Such simulations could track the trajectory of the resulting radicals, their interactions with solvent molecules, and potential subsequent reactions like intramolecular cyclization or intermolecular reactions. Studies on silane radicals in plasma deposition and polymerization provide a framework for how such simulations could be applied. aip.orgacs.org MD simulations have also been used to investigate the stability and oxidation of nanoparticles with silane-based coatings. researchgate.net

Quantitative Structure-Reactivity Relationships (QSAR)

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their reactivity or other properties. While no specific QSAR studies on this compound were found, the methodology has been applied to organosilicon compounds to predict properties like flash points and biodegradability. acs.orgsci-hub.red A QSAR study for a series of related (3-halopropyl)triphenylsilanes could be developed to predict their reactivity in, for example, nucleophilic substitution reactions. This would involve calculating a range of molecular descriptors (e.g., steric, electronic, topological) and correlating them with experimentally determined reaction rates. Such models are valuable for designing new compounds with desired properties and for assessing the potential environmental impact of existing chemicals. lhasalimited.orgresearchgate.netsioc-journal.cn

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for characterizing the structure of (3-Bromopropyl)triphenylsilane in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ²⁹Si, a complete picture of the molecular framework can be assembled.

Proton NMR (¹H NMR) spectroscopy identifies the different chemical environments of hydrogen atoms within the molecule. For this compound, the spectrum is characterized by signals from the aromatic protons of the phenyl groups and the aliphatic protons of the propyl chain.

The fifteen protons of the three phenyl groups typically appear as a complex multiplet in the aromatic region, approximately between δ 7.3 and 7.6 ppm. These protons are chemically similar, leading to overlapping signals. The protons ortho to the silicon atom may be shifted slightly downfield compared to the meta and para protons.

The propyl chain gives rise to three distinct signals, each corresponding to a methylene (B1212753) (-CH₂-) group.

The methylene group adjacent to the silicon atom (Si-CH₂-) is expected to appear as a triplet around δ 1.5-1.7 ppm.

The central methylene group (-CH₂-CH₂-CH₂-) would likely resonate as a multiplet (specifically, a sextet or quartet of triplets) in the region of δ 2.0-2.2 ppm, due to coupling with the adjacent methylene protons.

The methylene group bonded to the bromine atom (-CH₂-Br) is the most deshielded of the aliphatic protons due to the electronegativity of bromine, and its signal is expected as a triplet around δ 3.4-3.6 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted values based on analogous compounds)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl Protons (C₆H₅)₃ | 7.3 - 7.6 | Multiplet |

| Si-CH ₂- | 1.5 - 1.7 | Triplet |

| -CH ₂- | 2.0 - 2.2 | Multiplet |

| -CH ₂-Br | 3.4 - 3.6 | Triplet |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

The triphenylsilyl group will exhibit four signals in the aromatic region (approximately δ 128-136 ppm):

A signal for the ipso-carbon (the carbon directly attached to silicon), which is typically of lower intensity.

Signals for the ortho, meta, and para carbons.

The propyl chain will show three distinct signals in the aliphatic region:

The carbon attached to silicon (Si-CH₂) is expected around δ 15-20 ppm.

The central carbon (-CH₂-) would appear at approximately δ 28-32 ppm.

The carbon bonded to bromine (-CH₂Br) will be the most downfield of the aliphatic carbons, resonating around δ 35-40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted values based on analogous compounds)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| ipso-C (Si-C) | 133 - 135 |

| ortho-C | 135 - 137 |

| meta-C | 128 - 130 |

| para-C | 130 - 132 |

| Si-C H₂- | 15 - 20 |

| -C H₂- | 28 - 32 |

| -C H₂-Br | 35 - 40 |

²⁹Si NMR is a specialized technique that directly probes the silicon atom. Since silicon is tetra-substituted with one alkyl and three phenyl groups, the ²⁹Si NMR spectrum is expected to show a single resonance. The chemical shift provides insight into the electronic environment of the silicon nucleus. For tetraorganosilanes like this compound, the chemical shift is anticipated to be in the range of δ -5 to -15 ppm relative to tetramethylsilane (B1202638) (TMS). This upfield shift is characteristic of silicon atoms bonded to carbon substituents.

While not commonly reported for this specific compound, 2D NMR experiments are invaluable for unambiguous structure confirmation.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. For the propyl chain, cross-peaks would be observed between the Si-CH₂ and the central -CH₂ protons, and between the central -CH₂ and the -CH₂Br protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would show which protons are directly attached to which carbon atoms. It would definitively link the proton signals of the propyl chain to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C long-range correlation experiment reveals couplings between protons and carbons that are two or three bonds apart. It would show correlations from the Si-CH₂ protons to the ipso-carbon of the phenyl rings, confirming the attachment of the propyl chain to the silicon atom.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern upon ionization. The nominal molecular weight of the compound is approximately 381 g/mol for the most common isotopes (¹²C, ¹H, ²⁸Si, ⁷⁹Br). The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and silicon (²⁸Si, ²⁹Si, ³⁰Si).

Under electron ionization (EI), the molecule would undergo fragmentation. Key fragmentation pathways would likely include:

Loss of a bromine radical: This would lead to a prominent peak at [M-Br]⁺.

Cleavage of the propyl chain: Fission of C-C bonds in the propyl chain can occur. A particularly stable fragment corresponds to the triphenylsilyl cation [Si(C₆H₅)₃]⁺ (m/z 259), which is often a base peak in the spectra of such compounds.

Loss of phenyl groups: Fragmentation of the triphenylsilyl cation can lead to further loss of phenyl radicals.

Rearrangement reactions: Hydrogen rearrangements can also lead to characteristic fragment ions.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (for ⁷⁹Br, ²⁸Si) | Predicted Fragment |

| 380/382 | [C₂₁H₂₁BrSi]⁺ (Molecular Ion, [M]⁺) |

| 301 | [M-Br]⁺ |

| 259 | [Si(C₆H₅)₃]⁺ |

| 181 | [Si(C₆H₅)₂-H]⁺ |

| 105 | [Si(C₆H₅)]⁺ |

X-ray Crystallography for Solid-State Structure Determination

The analysis would reveal:

The tetrahedral geometry around the central silicon atom.

The precise Si-C bond lengths for both the aliphatic propyl and aromatic phenyl carbons.

The C-C and C-Br bond lengths within the propyl chain.

The conformation of the propyl chain (e.g., anti or gauche).

The orientation of the three phenyl rings relative to each other, often described as a propeller-like arrangement.

Intermolecular interactions in the crystal lattice, such as van der Waals forces or potential weak halogen bonding involving the bromine atom.

As of now, a publicly available crystal structure for this compound has not been reported in crystallographic databases.

X-ray Photoelectron Spectroscopy (XPS) for Surface-Bound Species Analysis

X-ray Photoelectron Spectroscopy is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net When this compound is bound to a substrate, XPS analysis is crucial for confirming its presence and integrity on the surface. The technique involves irradiating the surface with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the material.

While specific, detailed research findings from XPS studies exclusively on this compound are not prevalent in published literature, the expected core-level spectra can be predicted based on its elemental composition (C, H, Si, Br). Analysis of related organosilane-modified surfaces provides a strong basis for these predictions. preprints.orgmdpi.comresearchgate.net

Expected Core-Level Spectra:

Carbon (C 1s): The C 1s spectrum of this compound would be complex, requiring deconvolution to identify the different carbon environments. At least three distinct peaks would be expected:

A primary peak corresponding to the C-C and C-H bonds of the phenyl rings and the propyl chain, typically found around 284.8 eV.

A shoulder or separate peak at a slightly higher binding energy (around 285.5-286.0 eV) corresponding to the carbon atom directly bonded to the silicon (C-Si).

Another peak at a higher binding energy (around 286.5 eV) for the carbon atom bonded to the bromine (C-Br), reflecting the electron-withdrawing effect of the halogen.

Bromine (Br 3d): The presence of bromine would be confirmed by the Br 3d peak, which is expected to appear at a binding energy of approximately 70-71 eV. researchgate.net The precise position and shape of this peak can provide information about the chemical state of the bromine atom and confirm the integrity of the C-Br bond in the surface-bound species.

Survey Spectrum: A survey scan would show peaks for all the expected elements (Si, C, Br), confirming the successful grafting of the molecule onto a surface. The atomic percentages derived from these peaks can be compared to the theoretical stoichiometry of the molecule to assess the purity and integrity of the surface layer. researchgate.net

The table below summarizes the predicted binding energies for the core-level spectra of this compound when analyzed as a surface-bound species.

| Element | Core Level | Predicted Binding Energy (eV) | Inferred Chemical Bond |

| Silicon | Si 2p | ~102 | Si-C |

| Carbon | C 1s | ~284.8 | C-C, C-H (phenyl, propyl) |

| Carbon | C 1s | ~285.5 - 286.0 | C-Si |

| Carbon | C 1s | ~286.5 | C-Br |

| Bromine | Br 3d | ~70 - 71 | C-Br |

These are predicted values based on typical binding energies for similar chemical environments. Actual values may vary based on experimental conditions and the substrate used.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. researchgate.net These techniques probe the quantized vibrational states of molecules. researchgate.net While IR spectroscopy measures the absorption of infrared radiation by a molecule, Raman spectroscopy measures the inelastic scattering of monochromatic light. researchgate.net Together, they provide a comprehensive fingerprint of a molecule's vibrational modes.

Due to a lack of published, dedicated experimental spectra for this compound, the characteristic vibrational frequencies can be predicted by analyzing its constituent parts: the triphenylsilyl group, the propyl chain, and the carbon-bromine bond. Data from similar compounds such as triphenylsilane (B1312308) and (3-bromopropyl)benzene (B42933) provide a reliable basis for these assignments. nist.govnist.gov

Characteristic Vibrational Modes:

Triphenylsilyl Group Vibrations:

Aromatic C-H Stretch: Strong bands are expected above 3000 cm⁻¹, typically in the 3050-3070 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds on the phenyl rings.

Aromatic C=C Stretch: A series of sharp bands, often of variable intensity, will appear in the 1400-1600 cm⁻¹ region. A characteristic band for the Si-Ph linkage is expected around 1430 cm⁻¹. Another prominent band is often observed near 1100 cm⁻¹.

Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations for the monosubstituted phenyl rings will produce strong bands in the 690-750 cm⁻¹ region in the IR spectrum.

Propyl Chain Vibrations:

Aliphatic C-H Stretch: Symmetric and asymmetric stretching vibrations of the CH₂ groups in the propyl chain will appear in the region of 2850-2960 cm⁻¹.

CH₂ Bending (Scissoring): A characteristic absorption is expected around 1465 cm⁻¹.

Carbon-Bromine Vibration:

C-Br Stretch: The stretching vibration of the C-Br bond is expected to produce a band in the lower frequency region of the mid-IR spectrum, typically between 600 and 700 cm⁻¹. This band can sometimes be weak in IR but more prominent in Raman spectra.

The following interactive table details the predicted key vibrational frequencies for this compound based on the analysis of its functional groups and comparison with related compounds.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | Phenyl C-H | 3050 - 3070 | Medium | Strong |

| Aliphatic C-H Stretch | Propyl CH₂ | 2850 - 2960 | Medium-Strong | Medium |

| Aromatic C=C Stretch | Phenyl Ring | 1400 - 1600 | Medium-Strong | Strong |

| Si-Ph Stretch | Si-Phenyl | ~1430, ~1100 | Strong | Medium |

| CH₂ Bending | Propyl CH₂ | ~1465 | Medium | Weak |

| Aromatic C-H Bending | Phenyl C-H (o.o.p.) | 690 - 750 | Strong | Weak |

| C-Br Stretch | Alkyl Bromide | 600 - 700 | Medium | Strong |

Applications in Advanced Chemical Synthesis and Materials Science Research

Precursor in Organic Synthesis

The presence of a terminal bromine atom in (3-bromopropyl)triphenylsilane makes it an excellent substrate for nucleophilic substitution reactions. This reactivity is central to its utility as a precursor in the synthesis of a wide array of organic molecules.

Synthesis of Complex Molecular Architectures

This compound serves as a crucial building block in the construction of intricate molecular frameworks. The bromoalkyl group can be readily displaced by various nucleophiles, enabling the introduction of the triphenylsilylpropyl group into larger molecules. This strategy is particularly useful in the synthesis of complex natural products and other challenging organic targets where the steric bulk of the triphenylsilyl group can direct the stereochemical outcome of subsequent reactions.

The utility of similar brominated compounds, such as (3-bromopropyl)cyclohexane, highlights the importance of the terminal bromine atom as a leaving group in nucleophilic substitution reactions for building complex molecular architectures. The reactivity of the carbon-bromine bond allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a fundamental strategy in organic synthesis.

Building Blocks for Polymeric and Oligomeric Structures

In the realm of polymer chemistry, this compound and analogous compounds are employed as initiators or monomers to create well-defined polymeric and oligomeric structures. The reactive nature of the bromopropyl group allows for its incorporation into polymer chains through various polymerization techniques. The resulting polymers, bearing the bulky triphenylsilyl side groups, can exhibit unique physical and chemical properties, such as enhanced thermal stability and solubility in organic solvents.

The synthesis of bio-based polymers often relies on versatile building blocks to create a wide range of materials. researchgate.net While not directly mentioning this compound, the principles of using functionalized monomers to build polymers with specific properties are well-established in the field.

Development of Organometallic Catalysts

The field of organometallic chemistry heavily relies on the design of sophisticated ligands to control the reactivity and selectivity of metal catalysts. bruker.com this compound plays a significant role in this area by serving as a precursor for the synthesis of novel ligands.

Ligand Design for Transition Metal Catalysis

The triphenylsilylpropyl group, introduced via this compound, can be incorporated into the structure of a ligand to modulate the steric and electronic properties of the resulting metal complex. numberanalytics.com The bulky triphenylsilyl group can create a specific steric environment around the metal center, influencing substrate binding and the regioselectivity or stereoselectivity of a catalytic reaction. numberanalytics.com Furthermore, the electronic effects of the silicon atom can impact the electron density at the metal center, thereby tuning its catalytic activity. numberanalytics.com The design of ligands with specific functionalities is a key aspect of modern transition metal catalysis, enabling precise control over chemical transformations. rsc.orgmdpi.com

The ability to modify ligands allows for the fine-tuning of a catalyst's properties, such as reaction rate and selectivity. tdx.cat This principle is fundamental to the development of efficient and selective catalytic systems for a wide range of chemical reactions. numberanalytics.com

Investigation of Catalytic Cycles and Performance

By systematically modifying ligand structures using precursors like this compound, chemists can gain valuable insights into the mechanisms of catalytic reactions. tdx.cat Studying the performance of a series of related catalysts, each with a slightly different ligand, allows for the elucidation of structure-activity relationships. This information is crucial for understanding the intricate steps of a catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination, and for the rational design of more efficient and robust catalysts. libretexts.org The success of organometallic catalysts is often attributed to the ability to easily modify the ligand environment. tdx.cat

The study of organometallic catalysts is a cornerstone of modern chemistry, with applications ranging from the synthesis of polymers to pharmaceuticals. bruker.com The development of new catalysts is a vibrant area of research focused on improving efficiency and sustainability. numberanalytics.comfrontiersin.org

Surface Functionalization and Hybrid Materials

The reactivity of the bromopropyl group also extends to the modification of surfaces and the creation of novel hybrid materials. This compound can be used to covalently attach the triphenylsilylpropyl moiety to the surface of various substrates, such as silica, metals, and polymers. This process, known as surface functionalization, can dramatically alter the properties of the material, imparting, for example, hydrophobicity or improved compatibility with other materials.

For instance, silane (B1218182) coupling agents like 3-bromopropyltrimethoxysilane, which shares the reactive bromopropyl group, are used for the surface modification and functionalization of nanomaterials and polymers. cfsilicones.com This functionalization can improve the bonding performance and dispersion of fillers within a polymer matrix. cfsilicones.com Similarly, the covalent attachment of organic monolayers to silicon surfaces can be achieved using molecules with reactive terminal groups, leading to the formation of hybrid materials with tailored properties. researchgate.net The development of such hybrid materials is a growing field with potential applications in environmental remediation and advanced materials. trea.com

Modification of Inorganic Substrates (e.g., Silicon Surfaces, Nanoparticles)

The functionalization of inorganic surfaces is crucial for tailoring their properties for specific applications. This compound and its analogs, such as (3-bromopropyl)trichlorosilane and (3-bromopropyl)trimethoxysilane (B1329998), are instrumental in this regard. buffalo.edusigmaaldrich.comcfsilicones.com These compounds can form self-assembled monolayers (SAMs) on hydroxylated surfaces of substrates like silicon nanoparticles and silica. buffalo.edu The process typically involves the reaction of the silane with surface hydroxyl groups, creating a dense monolayer. The terminal bromine atom then serves as a reactive site for further chemical modifications.

For instance, a study demonstrated the use of (3-bromopropyl)trichlorosilane to form a bromopropylsilane monolayer on silicon nanoparticles. buffalo.edu This monolayer was subsequently reacted with aniline, displacing the bromine atoms and providing active sites for the graft polymerization of polyaniline (PANI). buffalo.edu This method of surface modification allows for the combination of the properties of the inorganic core and the organic shell, opening avenues for the development of novel materials with tailored electronic and optical properties. buffalo.edu Similarly, (3-bromopropyl)trimethoxysilane has been employed to functionalize magnetite (Fe3O4) nanoparticles, highlighting its versatility in modifying various inorganic materials. alfa-chemical.com

The ability to functionalize nanoparticles is a critical step in harnessing their full potential in fields ranging from biomedicine to electronics. rsc.orgmdpi.com The choice of the functionalizing agent, such as this compound derivatives, dictates the surface chemistry and, consequently, the performance of the resulting nanomaterials. rsc.org

Preparation of Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials have garnered significant interest due to their potential to combine the desirable properties of both organic and inorganic components. magtech.com.cnrsc.orgajol.info this compound and related compounds are valuable precursors in the synthesis of these materials. The silyl (B83357) group can be incorporated into an inorganic framework, such as a silsesquioxane cage, while the bromoalkyl chain provides a reactive handle for introducing organic functionalities. ajol.info

The synthesis of these hybrid materials often involves techniques like sol-gel processes or click chemistry, which allow for the creation of materials with well-defined structures and properties. magtech.com.cncsic.es For example, the hydrolysis and condensation of organosilicon precursors can lead to the formation of mesoporous hybrid materials with tailored functionalities. csic.es The reactive nature of the bromoalkyl group in compounds like this compound allows for post-synthesis modification, enabling the introduction of a wide range of organic moieties. This approach has been used to create multifunctional solids capable of catalyzing multi-step chemical reactions. csic.es

Development of Functionalized Polymer Systems

The incorporation of silyl groups into polymer structures can significantly alter their properties, leading to materials with enhanced thermal stability, and unique electronic or optical characteristics. This compound can be utilized in the development of functionalized polymer systems through various synthetic strategies.

One approach involves the use of the bromoalkyl group as an initiator for polymerization reactions, allowing for the synthesis of polymers with a terminal triphenylsilyl group. Alternatively, the compound can be incorporated as a monomer or a comonomer in polymerization processes, leading to polymers with pendant triphenylsilylpropyl groups. These functionalized polymers can find applications in areas such as advanced coatings, membranes, and as components in electronic devices.

Research into Optoelectronic Materials (e.g., OLEDs)

Arylsilanes and their derivatives have emerged as promising materials for applications in organic light-emitting diodes (OLEDs). ossila.com The incorporation of silicon atoms into the molecular structure can influence the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for efficient charge injection and transport in OLEDs.

While direct research on this compound in OLEDs is not extensively documented in the provided search results, the broader class of triphenylsilane-containing compounds has shown significant potential. For example, diphenyl[4-(triphenylsilyl)phenyl]phosphine oxide (TSPO1), which features a triphenylsilane (B1312308) moiety, is used as a fluorescent host or exciton (B1674681) blocking layer material in thermally activated delayed fluorescence (TADF)-OLEDs due to its high triplet energy. ossila.com The triphenylsilyl group in these materials contributes to their desirable electronic properties and morphological stability. The bromoalkyl functionality of this compound offers a synthetic handle to incorporate this bulky and electronically active group into more complex molecular architectures for OLED applications. Further research could explore the synthesis of novel emitting or host materials derived from this compound for use in high-performance OLEDs. mdpi.com

Silyl Radicals as Reducing Agents in Complex Synthesis

Organosilanes, particularly those with weakened Si-H bonds, are effective radical-based reducing agents and are considered less toxic alternatives to traditional tin hydrides like tributyltin hydride. organic-chemistry.orgmsu.edu While this compound itself does not possess a Si-H bond for direct hydrogen atom transfer, the principles of silyl radical chemistry are relevant to its broader context within organosilicon chemistry. The generation of silyl radicals, often from silanes like tris(trimethylsilyl)silane (B43935) ((TMS)3SiH), is a cornerstone of many reductive chemical transformations. researchgate.net

Comparison with Traditional Reducing Agents

Tris(trimethylsilyl)silane has emerged as a superior alternative to tributyltin hydride in many radical reactions. organic-chemistry.orgresearchgate.net The key advantages of using silyl radicals include:

Lower Toxicity: Organosilanes are generally less toxic than their organotin counterparts. organic-chemistry.orggelest.com

Ease of Product Purification: The byproducts of silane-mediated reactions are often more easily removed than tin-containing residues. gelest.com

Unique Reactivity: Silyl radicals can exhibit different reactivity and selectivity compared to stannyl (B1234572) radicals, offering synthetic chemists a broader toolkit. researchgate.net

The following table provides a comparative overview of key properties of a representative silyl radical precursor and a traditional tin-based reducing agent.

| Feature | Tris(trimethylsilyl)silane ((TMS)3SiH) | Tributyltin Hydride (Bu3SnH) |

| Toxicity | Lower | Higher |

| Byproduct Removal | Generally easier | Often difficult, leading to product contamination |

| Si-H Bond Dissociation Energy | ~79.0 kcal/mol msu.edu | Sn-H Bond Dissociation Energy ~74 kcal/mol msu.edu |

| Applications | Radical reductions, hydrosilylation, sequential radical reactions researchgate.netresearchgate.net | Radical dehalogenations, cyclizations, Giese reactions |

Q & A

Q. What are the primary synthetic routes for (3-Bromopropyl)triphenylsilane, and how do reaction conditions influence yield?

this compound is typically synthesized via bromination of triphenyl(propyl)silane using bromine or N-bromosuccinimide (NBS) in the presence of radical initiators (e.g., AIBN) under reflux . Yield optimization depends on solvent choice (e.g., CCl₄ or THF), reaction time, and stoichiometric ratios. For example, excess bromine may lead to over-bromination, while lower temperatures (50–70°C) improve selectivity .

| Reaction Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–70°C | Higher selectivity |

| Solvent | CCl₄ | Improved solubility |

| Bromine Equivalents | 1.1–1.3 eq | Minimizes byproducts |

Q. How does this compound participate in nucleophilic substitution reactions?

The bromine atom in the propyl chain is highly electrophilic, enabling substitution with nucleophiles like amines, thiols, or azides. Reactions are typically conducted in polar aprotic solvents (e.g., DMF) at 60–80°C. For example, substitution with sodium azide yields (3-azidopropyl)triphenylsilane, a precursor for click chemistry . Kinetic studies suggest pseudo-first-order behavior under excess nucleophile conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Peaks at δ 0.6–1.2 ppm (Si–CH₂ protons) and δ 3.4–3.8 ppm (Br–CH₂) confirm the propyl chain .

- FT-IR : C–Br stretch at ~560 cm⁻¹ and Si–Ph vibrations at 1,100–1,250 cm⁻¹ .

- Mass Spectrometry : Molecular ion [M]⁺ at m/z 365 (C₂₁H₂₁BrSi) with fragmentation patterns matching the propyl and triphenyl groups .

Advanced Research Questions

Q. How do steric effects from the triphenylsilyl group influence the reactivity of this compound?

The bulky triphenylsilyl group reduces reactivity in SN2 mechanisms by hindering backside attack, favoring elimination pathways (e.g., β-hydride elimination) in basic conditions. For example, treatment with KOtBu in THF generates alkenes as major products . Computational studies (DFT) show steric hindrance increases activation energy for substitution by 15–20 kJ/mol compared to non-silylated analogs .

Q. What strategies resolve contradictions in reported reaction outcomes for cross-coupling reactions involving this compound?

Discrepancies in Suzuki-Miyaura coupling yields (e.g., 40–75%) arise from:

- Pd Catalyst Selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ due to enhanced stability .

- Silane Hydrolysis : Moisture-sensitive intermediates may hydrolyze to silanols, reducing coupling efficiency. Anhydrous conditions and molecular sieves mitigate this .

- Base Sensitivity : Strong bases (e.g., NaH) induce elimination; milder bases (Cs₂CO₃) preserve substitution .

Q. Can this compound be used to engineer functionalized surfaces in material science?

Yes. The silane group enables covalent bonding to oxide surfaces (e.g., SiO₂, TiO₂), creating hydrophobic or bioactive coatings. For instance:

- Self-Assembled Monolayers (SAMs) : Immersion in 2 mM silane/ethanol solutions for 24 hours yields uniform layers, verified by contact angle (>100°) and XPS .

- Polymer Composites : Copolymerization with styrene enhances thermal stability (Tg increased by 30°C) due to Si–O–Si crosslinking .

Data Contradiction Analysis

Q. Why do studies report conflicting regioselectivity in radical-mediated reactions of this compound?

Divergent outcomes stem from initiator choice:

- AIBN : Favors bromine abstraction, yielding allylsilane derivatives .

- BPO (Benzoyl Peroxide) : Promotes silyl radical formation, leading to dimerization or chain-transfer products . Kinetic studies using EPR spectroscopy confirm distinct radical intermediates under these conditions .

Methodological Recommendations

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

Q. How can computational tools predict the biological activity of this compound derivatives?

Molecular docking (AutoDock Vina) and QSAR models correlate substituent effects with enzyme inhibition. For example, azide derivatives show higher affinity for tyrosine kinases (ΔG = –9.2 kcal/mol) due to H-bonding with the silane oxygen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.